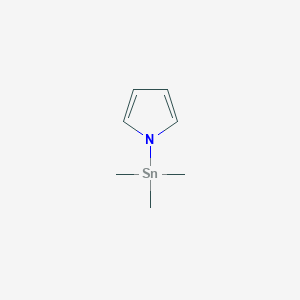
1-(Trimethylstannyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylstannyl)-1H-pyrrole is an organotin compound where a trimethylstannyl group is attached to the nitrogen atom of a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trimethylstannyl)-1H-pyrrole can be synthesized through the reaction of pyrrole with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylstannyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form pyrrole derivatives.
Coupling Reactions: The compound can participate in Stille coupling reactions, where the trimethylstannyl group reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Stille Coupling: Palladium catalysts and halides are essential for this reaction.
Major Products:
Substitution Products: Various substituted pyrroles.
Oxidation Products: Pyrrole derivatives with different oxidation states.
Coupling Products: Complex organic molecules with extended carbon chains.
Scientific Research Applications
1-(Trimethylstannyl)-1H-pyrrole has several applications in scientific research:
Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential in drug development, particularly in designing molecules with specific biological activities.
Catalysis: It is used as a reagent in various catalytic processes to facilitate chemical transformations.
Mechanism of Action
The mechanism of action of 1-(Trimethylstannyl)-1H-pyrrole involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can stabilize intermediates and facilitate the formation of new bonds. The molecular targets and pathways depend on the specific reaction and application, but generally, the compound interacts with other molecules through its reactive stannyl group.
Comparison with Similar Compounds
1-(Trimethylsilyl)-1H-pyrrole: Similar in structure but contains a silicon atom instead of tin.
1-(Trimethylgermyl)-1H-pyrrole: Contains a germanium atom instead of tin.
1-(Trimethylplumbyl)-1H-pyrrole: Contains a lead atom instead of tin.
Uniqueness: 1-(Trimethylstannyl)-1H-pyrrole is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. The tin atom provides different reactivity and stability, making it suitable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
14813-59-3 |
|---|---|
Molecular Formula |
C7H13NSn |
Molecular Weight |
229.89 g/mol |
IUPAC Name |
trimethyl(pyrrol-1-yl)stannane |
InChI |
InChI=1S/C4H4N.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-4H;3*1H3;/q-1;;;;+1 |
InChI Key |
GVEIXLNCRIMESU-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)N1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


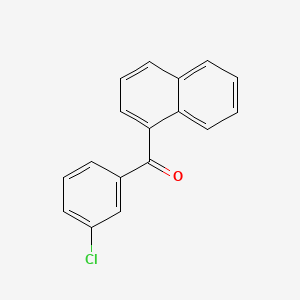
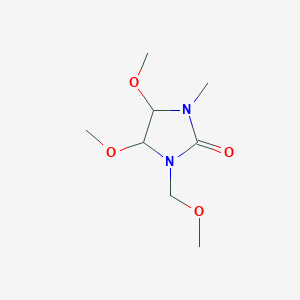
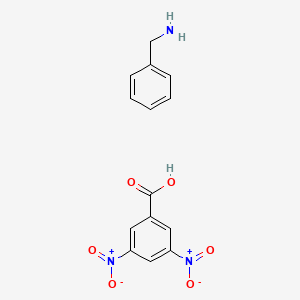
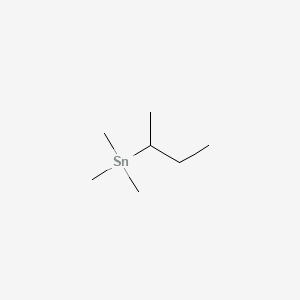
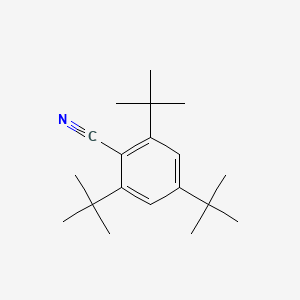
![N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide](/img/structure/B14699475.png)
![2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B14699480.png)
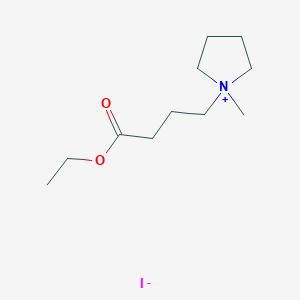
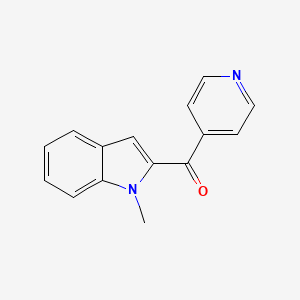

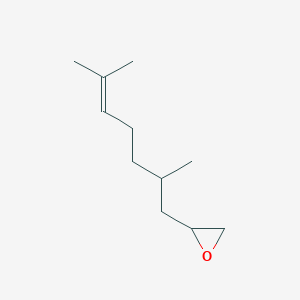
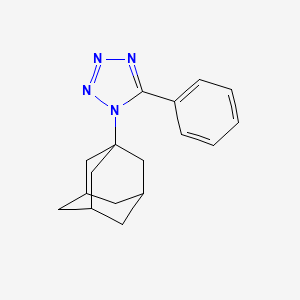

![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)
